N-(3-cyanothiophen-2-yl)acetamide

Descripción general

Descripción

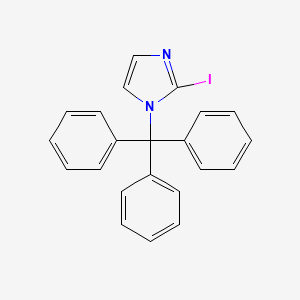

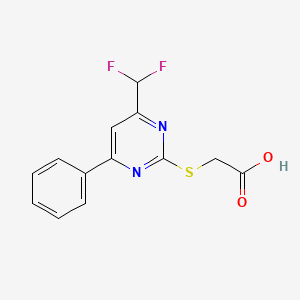

N-(3-cyanothiophen-2-yl)acetamide is a novel heterocyclic amide derivative that has been synthesized and investigated for its structural and biological properties. The compound has shown significant antioxidant and antimicrobial activities, making it a potential candidate for further pharmacological studies .

Synthesis Analysis

The synthesis of N-(3-cyanothiophen-2-yl)acetamide involves a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid. This reaction leads to the formation of the desired amide derivative with a good yield. The synthesis process is crucial as it determines the purity and yield of the compound, which in turn affects its biological activity .

Molecular Structure Analysis

The molecular structure of N-(3-cyanothiophen-2-yl)acetamide was characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography. The crystal packing is stabilized by hydrogen bonds, specifically C–H···N and N–H···N interactions. Computational studies using density functional theory (DFT) were also performed to understand the electronic properties of the molecule .

Chemical Reactions Analysis

The compound's reactivity was explored through Fukui function analysis, which provides insight into the regions of the molecule that are more prone to chemical reactions. Additionally, electrophilicity-based charge transfer and charge transfer with DNA bases were computed, suggesting potential interactions between the compound and biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-cyanothiophen-2-yl)acetamide, such as its stability and solubility, are inferred from its molecular structure and the intermolecular forces present in the crystal lattice. The Hirshfeld surface analysis indicates the percentage contributions of different intermolecular contacts, which can affect the compound's physical properties. The compound's moderate antioxidant activity was assessed using an ABTS assay, and its antimicrobial activity was evaluated against various bacterial strains and yeasts, demonstrating its significant bioactivity .

Aplicaciones Científicas De Investigación

Synthesis and Structural Investigation

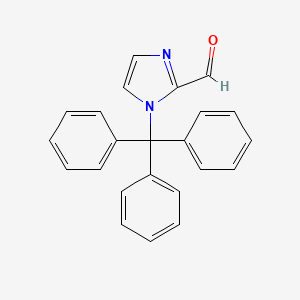

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and characterized. The study involved elemental analyses, spectroscopic studies, and X-ray crystallography. This compound showed moderate antioxidant activity and significant antimicrobial activity against various bacterial strains and yeasts (Cakmak et al., 2022).

Quantum Mechanical Studies and Photovoltaic Efficiency

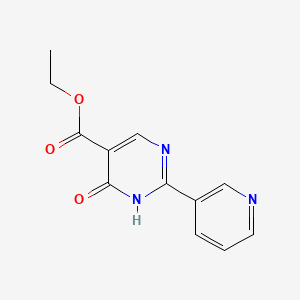

Another study involved benzothiazolinone acetamide analogs, which were synthesized and investigated for their photochemical and thermochemical properties. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and energy of electron injection (Mary et al., 2020).

Anticancer Agents

New derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity. These compounds showed selectivity and efficacy against human lung adenocarcinoma cells, with one compound exhibiting high selectivity and low toxicity to healthy cells (Evren et al., 2019).

DNA-Binding Polymers

A cationic polythiophene derivative, involving a similar structural moiety, was synthesized and found to bind DNA. This polymer has potential use as a gene delivery vehicle, indicating its applications in gene therapy (Carreon et al., 2014).

Insecticidal Activity

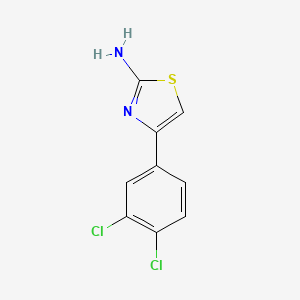

Compounds derived from 3-cyanothiophene showed significant insecticidal activity against cowpea aphid, suggesting their potential use as bioactive agents in agricultural settings (Abdel-Raheem et al., 2021).

Direcciones Futuras

The compound exhibited moderate antioxidant activity and demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts . This suggests that “N-(3-cyanothiophen-2-yl)acetamide” could have potential applications in the development of new antimicrobial and antioxidant agents .

Mecanismo De Acción

Target of Action

N-(3-cyanothiophen-2-yl)acetamide is a novel heterocyclic amide derivative It has been shown to have significant antioxidant and antimicrobial properties .

Mode of Action

It has been suggested that the compound interacts with dna bases such as guanine, thymine, adenine, and cytosine . This interaction could potentially disrupt the normal functioning of these bases, leading to its observed biological effects.

Result of Action

N-(3-cyanothiophen-2-yl)acetamide has been shown to exhibit moderate antioxidant activity and significant antimicrobial activity . It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-5(10)9-7-6(4-8)2-3-11-7/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSDPIIIRFZTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306386 | |

| Record name | N-(3-Cyano-2-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)acetamide | |

CAS RN |

55654-18-7 | |

| Record name | N-(3-Cyano-2-thienyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Cyano-2-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)